molecular formula C22H45NO2 B14325388 Octadecyl 4-aminobutanoate CAS No. 109974-08-5

Octadecyl 4-aminobutanoate

Cat. No.: B14325388
CAS No.: 109974-08-5
M. Wt: 355.6 g/mol
InChI Key: ALIGEBAPNZWKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl 4-aminobutanoate is an ester derivative of 4-aminobutanoic acid (GABA) with an octadecyl (C18) alkyl chain.

Properties

CAS No.

109974-08-5

Molecular Formula

C22H45NO2

Molecular Weight

355.6 g/mol

IUPAC Name

octadecyl 4-aminobutanoate

InChI

InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-22(24)19-18-20-23/h2-21,23H2,1H3

InChI Key

ALIGEBAPNZWKNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 4-aminobutanoate typically involves the esterification of 4-aminobutanoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octadecyl 4-aminobutanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Octadecyl 4-aminobutanoate is used as a surfactant and emulsifying agent in various chemical formulations. Its long alkyl chain provides hydrophobic properties, making it useful in the stabilization of emulsions and dispersions.

Biology: In biological research, this compound is studied for its potential role in modulating neurotransmitter activity due to its structural similarity to GABA. It may be used in experiments to understand the effects of GABA analogs on neuronal activity.

Medicine: this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate drugs and enhance their bioavailability.

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its surfactant properties help in the formation of stable emulsions, improving the texture and stability of creams and lotions.

Mechanism of Action

The mechanism of action of Octadecyl 4-aminobutanoate is primarily related to its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The amino group can interact with various proteins, influencing their function and activity.

Molecular Targets and Pathways:

    Membrane Integration: The compound can integrate into cell membranes, affecting their properties.

    Protein Interaction: The amino group can form hydrogen bonds or ionic interactions with proteins, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Octadecyl Sulfate

  • Functional Group : Sulfate head group.
  • Applications : Surfactant in colloidal systems (e.g., titania dispersions) .
  • Isoelectric point shifts in titania are NaCl concentration-independent, suggesting strong adsorption of the sulfate group onto metal oxide surfaces .
  • Comparison: Unlike octadecyl 4-aminobutanoate, the sulfate group enhances ionic interactions, making sodium octadecyl sulfate more suitable for stabilizing charged colloids.

Octadecyl Chloride

  • Functional Group : Chloride-terminated alkyl chain.
  • Applications : Lubricant additive .
  • Key Properties :
    • Low friction coefficients (µ ≈ 0.1) in solid state, increasing above melting point (~20°C).
    • Stable up to 300°C without forming reactive metallic chloride films, unlike shorter-chain chlorinated paraffins .
  • Comparison: The chloride group lacks the polarity of 4-aminobutanoate, limiting its use in bioactive systems but enhancing thermal stability for industrial lubrication.

Octadecyl Gallate

  • Functional Group : Gallic acid ester.
  • Applications : Antioxidant in polymers and plastics .
  • Key Properties: Free radical scavenging via phenolic hydroxyl groups. Stabilizes materials against oxidative degradation under heat/light .
  • Comparison: The phenolic group in octadecyl gallate provides superior antioxidant activity compared to the amino group in 4-aminobutanoate, which may instead facilitate pH-dependent solubility or biochemical interactions.

Octadecyl Isothiocyanate

  • Functional Group : Isothiocyanate (-N=C=S) terminus.
  • Applications : Specialty chemical in agrochemicals or pharmaceuticals .
  • Key Properties :
    • Reactive isothiocyanate group enables covalent bonding with amines or thiols.
    • Market growth driven by industrial demand for functionalized surfactants .
  • Comparison: The isothiocyanate group offers higher reactivity than the amino group in 4-aminobutanoate, favoring applications in conjugation chemistry.

Octadecyl Stationary Phases (HPLC)

  • Functional Group : C18 alkyl chains bonded to silica.
  • Applications : Reverse-phase chromatography .
  • Key Properties :
    • Retention mechanisms governed by hydrophobic interactions (log P correlations).
    • Carbon coverage (e.g., 15–18% C in bonded silicas) dictates selectivity for analytes like polyaromatic hydrocarbons (PAHs) .
  • Comparison: The unfunctionalized octadecyl chain in HPLC phases contrasts with 4-aminobutanoate’s polar head, highlighting trade-offs between hydrophobicity and polarity-driven separations.

Data Tables

Table 1: Structural and Functional Comparison of Octadecyl Derivatives

Compound Functional Group Key Applications Thermal Stability Reactivity/Polarity
This compound 4-Aminobutanoate ester Drug delivery, surfactants Moderate (est.) High (amino group)
Sodium Octadecyl Sulfate Sulfate Colloidal stabilization High Ionic interactions
Octadecyl Chloride Chloride Lubricants Very high (300°C) Non-reactive
Octadecyl Gallate Gallic acid ester Antioxidants Moderate Radical scavenging
Octadecyl Isothiocyanate Isothiocyanate Conjugation chemistry Moderate High (covalent bonding)

Table 2: Chromatographic Performance of Octadecyl Phases

Property Octadecyl Silica (C18) This compound (Hypothetical)
Retention Mechanism Hydrophobic interactions Mixed-mode (hydrophobic + polar)
Selectivity for PAHs High Moderate (polar interference)
pH Stability Range 2–8 Likely narrower (amine protonation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.